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molecular formula C15H13FO3 B8478495 1,3-Dioxolane, 2-(4-fluoro-3-phenoxyphenyl)- CAS No. 77771-05-2

1,3-Dioxolane, 2-(4-fluoro-3-phenoxyphenyl)-

Cat. No. B8478495
M. Wt: 260.26 g/mol
InChI Key: BOIKPJKVWFRGMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04845249

Procedure details

A solution of 26 g (0.1 mol) of 4-fluoro-3-phenoxy-benzaldehyde ethyleneacetal in 60 ml of ethanol, 20 ml of water and 1 ml of concentrated hydrochloric acid was stored at room temperature for 3 hours. The ethanol was then distilled off in vacuo, and 100 ml of toluene were added to the residue. The water was separated off and the organic phase was washed twice with 50 ml of water each time, dried over sodium sulphate and evaporated in vacuo. The residue was distilled in vacuo. 19.6 g (91% of theory) of 4-fluoro-3-phenoxy-benzaldehyde were obtained in this manner in the form of a colorless oil with a boiling point of 102°-104° C./0.1 mm Hg.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1O[CH:4]([C:5]2[CH:10]=[CH:9][C:8]([F:11])=[C:7]([O:12][C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH:6]=2)[O:3]C1>C(O)C.O.Cl>[F:11][C:8]1[CH:9]=[CH:10][C:5]([CH:4]=[O:3])=[CH:6][C:7]=1[O:12][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
C1COC(C2=CC(=C(C=C2)F)OC2=CC=CC=C2)O1
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
1 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The ethanol was then distilled off in vacuo, and 100 ml of toluene
ADDITION
Type
ADDITION
Details
were added to the residue
CUSTOM
Type
CUSTOM
Details
The water was separated off
WASH
Type
WASH
Details
the organic phase was washed twice with 50 ml of water each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=O)C=C1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.6 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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